molecular formula C10H11BrO2 B13877163 1-(2-Bromo-5-ethoxyphenyl)ethanone

1-(2-Bromo-5-ethoxyphenyl)ethanone

Cat. No.: B13877163
M. Wt: 243.10 g/mol
InChI Key: DFLAVJRRFWQKJP-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-ethoxyphenyl)ethanone is a brominated aromatic ketone featuring an ethoxy (–OCH₂CH₃) substituent at the 5-position and a bromine atom at the 2-position of the phenyl ring. This compound belongs to the acetophenone derivative family, where structural modifications significantly influence physicochemical properties and reactivity.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(2-bromo-5-ethoxyphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3

InChI Key

DFLAVJRRFWQKJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-5-ethoxyphenyl)ethanone can be achieved through several routes. One common method involves the bromination of 2-ethoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or acetic acid . Another approach involves the use of ammonium bromide and oxone as brominating agents in a one-pot synthesis from secondary alcohols . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted phenyl ethanones and their derivatives.

Scientific Research Applications

1-(2-Bromo-5-ethoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OCH₃ in , NH₂ in ) enhance resonance stabilization and may improve biological activity.
  • Ethoxy vs.

Physical Properties

Substituents critically influence melting points (m.p.) and stability:

Compound Name Melting Point (°C) Key Observations References
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 86–87 Hydrogen bonding (OH) elevates m.p.
2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone 112.5–113 Nitro group enhances crystallinity
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Not reported Dimethoxy groups likely lower m.p. vs. hydroxy analogs
1-(3-Bromo-5-methoxyphenyl)ethanone Not reported Methoxy reduces polarity vs. hydroxy

Analysis :

  • Hydroxy and nitro substituents (e.g., ) increase intermolecular forces (hydrogen bonding, dipole interactions), raising m.p.

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